An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-hydroxyphenyl)-4(1H)-Quinazolinone
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-hydroxyphenyl)-4(1H)-Quinazolinone
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of 2-(2-hydroxyphenyl)-4(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into a reliable synthetic protocol and the rigorous analytical techniques required to validate the molecular structure. We will explore the causality behind experimental choices, establish a self-validating framework through meticulous characterization, and ground all claims in authoritative scientific literature.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have garnered immense attention in pharmaceutical sciences due to their vast array of biological activities.[1] This scaffold is present in numerous approved drugs and clinical candidates, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles.
The target molecule of this guide, 2-(2-hydroxyphenyl)-4(1H)-quinazolinone , incorporates a phenolic moiety, which can significantly influence its biological activity, often through hydrogen bonding interactions with biological targets. Understanding its synthesis and unequivocally confirming its structure are foundational steps for any further investigation into its medicinal potential.
Synthesis of 2-(2-hydroxyphenyl)-4(1H)-Quinazolinone
A robust and efficient method for synthesizing 2-aryl-4(3H)-quinazolinones is the one-pot condensation of anthranilamide with an appropriate aldehyde.[4][5] This approach is favored for its operational simplicity and generally good yields.
Reaction Principle and Mechanistic Insights
The synthesis proceeds via a two-step sequence within a single pot: (1) acid-catalyzed cyclocondensation to form a dihydroquinazolinone intermediate, followed by (2) in-situ oxidative dehydrogenation to yield the final aromatic quinazolinone.
-
Step 1: Cyclocondensation. Anthranilamide and salicylaldehyde (2-hydroxybenzaldehyde) are reacted in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[4] The catalyst protonates the aldehyde's carbonyl group, increasing its electrophilicity. The primary amino group of anthranilamide then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent intramolecular cyclization via attack of the amide nitrogen onto the Schiff base intermediate, followed by dehydration, yields the 2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Step 2: Oxidative Dehydrogenation. The stable dihydroquinazolinone intermediate is then oxidized to the thermodynamically more stable aromatic quinazolinone. This can be achieved using various oxidizing agents. A mild and effective choice is phenyliodine diacetate (PIDA), a hypervalent iodine reagent.[4][6] PIDA facilitates the removal of two hydrogen atoms from the heterocyclic ring, leading to the formation of the final product.[7]
The overall workflow is a prime example of reaction economy, where purification of intermediates is not required, thus saving time and resources.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: One-pot synthesis workflow for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.
Detailed Experimental Protocol
Materials:
-
Anthranilamide (1.0 eq)
-
Salicylaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)[8][9]
-
Phenyliodine diacetate (PIDA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anthranilamide (1.0 eq), tetrahydrofuran (THF, ~0.2 M), salicylaldehyde (1.1 eq), and p-TsOH·H₂O (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the mixture to room temperature.
-
Add PIDA (1.2 eq) to the reaction mixture in small portions over 5-10 minutes.
-
Stir the mixture at room temperature for an additional 2-4 hours, monitoring the oxidation of the dihydro-intermediate to the final product by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic methods. The data presented below serve as a benchmark for a successfully synthesized product.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H), δ ~11.5 (s, 1H, br), δ 8.15 (dd, 1H), δ 7.85 (m, 1H), δ 7.70 (d, 1H), δ 7.55 (m, 1H), δ 7.40 (m, 1H), δ 7.00 (m, 2H) | Labile protons (O-H and N-H), and distinct aromatic protons on both the quinazolinone and hydroxyphenyl rings. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~162.5 (C=O), δ ~157.0 (C-OH), δ ~150.0 (C2), δ ~148.5 (C8a), δ ~115-135 (Aromatic C-H & C-C), δ ~121.0 (C4a) | Confirms the presence of the amide carbonyl, 12 other aromatic carbons, and the key C2 carbon. |
| FT-IR (ATR, cm⁻¹) | ~3200-3000 (broad), ~1680 (strong), ~1615 (strong), ~1580-1450 (multiple) | O-H and N-H stretching (broad due to H-bonding), C=O (amide I) stretch, C=N stretch, and aromatic C=C stretching vibrations.[10] |
| Mass Spectrometry (ESI+) | m/z 239.07 [M+H]⁺ | Corresponds to the protonated molecular ion of the target compound (C₁₄H₁₀N₂O₂), confirming the molecular weight of 238.24 g/mol . |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary slightly based on solvent, concentration, and instrument calibration.[11][12]
Detailed Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The spectrum in DMSO-d₆ is particularly informative due to its ability to resolve labile protons. Two broad singlets at very low field (~12.5 and ~11.5 ppm) are characteristic of the phenolic -OH and the amide N-H protons, respectively. The aromatic region (7.00-8.20 ppm) will show a complex pattern of multiplets, doublets, and doublets of doublets, integrating to a total of 8 protons, consistent with the eight C-H protons on the two aromatic rings.[13]
-
¹³C NMR Spectroscopy: The spectrum will clearly show 14 distinct carbon signals. The downfield signal around 162.5 ppm is characteristic of the amide carbonyl carbon (C4). The carbon attached to the hydroxyl group (C2' of the phenyl ring) will appear around 157.0 ppm. The C2 carbon of the quinazolinone ring is also significantly deshielded, appearing around 150.0 ppm. The remaining signals in the 115-149 ppm range correspond to the other carbons of the aromatic systems.[14]
-
FT-IR Spectroscopy: The broad absorption band between 3200-3000 cm⁻¹ is a key indicator of the presence of both O-H and N-H groups involved in hydrogen bonding. The strong, sharp peak around 1680 cm⁻¹ is the characteristic C=O stretching vibration of the cyclic amide (lactam). The peak around 1615 cm⁻¹ corresponds to the C=N imine stretch, confirming the heterocyclic ring structure.[10]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show a prominent peak at an m/z (mass-to-charge ratio) of 239.07, which corresponds to the protonated molecule [M+H]⁺. This provides definitive confirmation of the molecular weight. The fragmentation pattern can also offer further structural clues.[15][16][17]
Applications in Medicinal Chemistry
The 2-(2-hydroxyphenyl)-4(1H)-quinazolinone scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of the hydroxyl and amide groups provides key hydrogen bond donor and acceptor sites, which are crucial for molecular recognition at enzyme active sites or protein receptors. Derivatives of this core structure have been explored for a range of activities, including:
-
Anticancer Agents: The quinazolinone core is found in several kinase inhibitors, and modifications can be made to target specific signaling pathways involved in cancer progression.[18][19]
-
Antifungal and Antibacterial Agents: The scaffold has been used to develop novel antimicrobial compounds.[20][21]
-
Anti-inflammatory Agents: The structure serves as a template for designing inhibitors of enzymes like cyclooxygenase (COX).
The synthetic and characterization protocols detailed in this guide provide the necessary foundation for researchers to reliably produce this key chemical intermediate for further derivatization and biological screening.
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